1-{[(4-bromophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
1-{[(4-Bromophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 4-bromophenyl carbamoyl methyl group at the N1 position and a 4-methoxyphenyl substituent on the carboxamide moiety. The pyridazinone core (6-oxo-1,6-dihydropyridazine) provides a rigid, planar structure that facilitates interactions with biological targets, while the bromine atom on the phenyl ring introduces electron-withdrawing effects and enhanced lipophilicity. The 4-methoxyphenyl group contributes electron-donating properties, balancing solubility and membrane permeability. This compound is part of a broader class of dihydropyridazine/dihydropyridine carboxamides studied for therapeutic applications, including protease inhibition (e.g., Trypanosoma cruzi proteasome inhibitors) .
Properties
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O4/c1-29-16-8-6-15(7-9-16)23-20(28)17-10-11-19(27)25(24-17)12-18(26)22-14-4-2-13(21)3-5-14/h2-11H,12H2,1H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZFOMPWEXZPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- The CF₃ group in offers superior metabolic resistance due to its strong electronegativity and stability .
- Methoxy vs. Carbamoyl Groups: The 4-methoxyphenyl in the target compound improves solubility relative to the carbamoyl group in , but may reduce target affinity due to weaker hydrogen-bonding capacity.
- In contrast, the target compound’s carbamoyl methyl linker provides a balance of rigidity and adaptability.
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The bromine atom in the target compound increases logP compared to the chlorine in and the polar carbamoyl in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Solubility: The dimethylaminoethyl group in confers high solubility in acidic environments, whereas the methoxy group in the target compound offers moderate solubility.
- Metabolic Stability: The trifluoromethyl group in and the cyclopropyl moiety in are known to resist oxidative metabolism, suggesting superior pharmacokinetics compared to the target compound’s bromophenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
